molecular formula C13H12Cl2N2O4S B270433 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-pyridinesulfonamide

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-pyridinesulfonamide

Cat. No. B270433
M. Wt: 363.2 g/mol
InChI Key: MZHGLQITPPWFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-pyridinesulfonamide is a chemical compound that belongs to the family of sulfonamide derivatives. It is commonly referred to as CDPS and has gained significant attention in the scientific community due to its potential applications in drug development and medicinal chemistry.

Mechanism of Action

The mechanism of action of CDPS involves the inhibition of specific enzymes in the body. It has been found to bind to the active site of carbonic anhydrase and topoisomerase II, preventing them from carrying out their normal functions. This inhibition leads to a decrease in the activity of these enzymes, resulting in the desired physiological effects.
Biochemical and Physiological Effects:
CDPS has been found to exhibit various biochemical and physiological effects in the body. It has been shown to possess anti-inflammatory properties, which can help reduce inflammation in the body. CDPS has also been found to possess anti-cancer properties, making it a potential candidate for the treatment of certain types of cancer. Additionally, CDPS has been shown to possess anti-glaucoma properties, which can help reduce intraocular pressure in the eyes.

Advantages and Limitations for Lab Experiments

CDPS has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield, making it a cost-effective option. CDPS is also stable under normal laboratory conditions, making it easy to handle and store. However, CDPS has some limitations, including its solubility in certain solvents and its potential toxicity. These limitations need to be considered when using CDPS in lab experiments.

Future Directions

There are several future directions for the research and development of CDPS. One potential area of research is the development of CDPS-based drugs for the treatment of cancer, glaucoma, and other diseases. Another potential area of research is the optimization of the synthesis method for CDPS, with the aim of improving yield and reducing costs. Additionally, the biochemical and physiological effects of CDPS need to be further investigated to fully understand its potential applications in medicine.

Synthesis Methods

The synthesis of CDPS involves the reaction of 2,4-dimethoxy-5-chloroaniline with 2-chloro-3-sulfamoylpyridine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The yield of the reaction is typically high, making it a cost-effective method for producing CDPS.

Scientific Research Applications

CDPS has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant inhibitory activity against certain enzymes, including carbonic anhydrase and topoisomerase II. These enzymes are involved in various biological processes and are known to be associated with certain diseases, including cancer and glaucoma. CDPS has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C13H12Cl2N2O4S

Molecular Weight

363.2 g/mol

IUPAC Name

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide

InChI

InChI=1S/C13H12Cl2N2O4S/c1-20-10-7-11(21-2)9(6-8(10)14)17-22(18,19)12-4-3-5-16-13(12)15/h3-7,17H,1-2H3

InChI Key

MZHGLQITPPWFDD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=C(N=CC=C2)Cl)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=C(N=CC=C2)Cl)Cl)OC

Origin of Product

United States

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